molecular formula C27H28N4O B3514312 5-[(4-BENZHYDRYLPIPERAZINO)METHYL]-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE

5-[(4-BENZHYDRYLPIPERAZINO)METHYL]-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE

Cat. No.: B3514312
M. Wt: 424.5 g/mol
InChI Key: GOTAIPBZIBLSEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-BENZHYDRYLPIPERAZINO)METHYL]-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-BENZHYDRYLPIPERAZINO)METHYL]-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE typically involves multiple steps, starting with the preparation of the piperazine derivative and the oxadiazole ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

5-[(4-BENZHYDRYLPIPERAZINO)METHYL]-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

5-[(4-BENZHYDRYLPIPERAZINO)METHYL]-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-BENZHYDRYLPIPERAZINO)METHYL]-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure but differ in their substituents.

    Piperazine Derivatives: Compounds with similar piperazine moieties but different functional groups.

Uniqueness

5-[(4-BENZHYDRYLPIPERAZINO)METHYL]-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

5-[(4-benzhydrylpiperazin-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O/c1-21-12-14-24(15-13-21)27-28-25(32-29-27)20-30-16-18-31(19-17-30)26(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,26H,16-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTAIPBZIBLSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4-BENZHYDRYLPIPERAZINO)METHYL]-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE
Reactant of Route 2
Reactant of Route 2
5-[(4-BENZHYDRYLPIPERAZINO)METHYL]-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE
Reactant of Route 3
Reactant of Route 3
5-[(4-BENZHYDRYLPIPERAZINO)METHYL]-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE
Reactant of Route 4
Reactant of Route 4
5-[(4-BENZHYDRYLPIPERAZINO)METHYL]-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE
Reactant of Route 5
Reactant of Route 5
5-[(4-BENZHYDRYLPIPERAZINO)METHYL]-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE
Reactant of Route 6
Reactant of Route 6
5-[(4-BENZHYDRYLPIPERAZINO)METHYL]-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.